molecular formula C8H11BrN2O B2631944 [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol CAS No. 1249172-27-7

[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol

Cat. No.: B2631944
CAS No.: 1249172-27-7
M. Wt: 231.093
InChI Key: CLXKXAKMLYEKKF-UHFFFAOYSA-N
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Description

[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a pyridine derivative characterized by a bromine substituent at position 5, a dimethylamino group at position 2, and a hydroxymethyl (-CH2OH) group at position 3 of the pyridine ring.

Properties

IUPAC Name

[5-bromo-2-(dimethylamino)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXKXAKMLYEKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249172-27-7
Record name [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol
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Chemical Reactions Analysis

Types of Reactions

[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Protein Kinase Inhibitors
One of the primary applications of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is in the development of protein kinase inhibitors. These inhibitors play a crucial role in cancer therapy by targeting specific kinases involved in tumor growth and proliferation. For instance, the compound has been utilized as an intermediate in synthesizing new classes of protein tyrosine kinase inhibitors, demonstrating potent antitumor activity in preclinical studies .

Case Study: Antitumor Evaluation
In a study evaluating a series of protein tyrosine kinase inhibitors, this compound was incorporated into the molecular framework, leading to compounds with IC50 values indicating effective inhibition of cell growth in various cancer cell lines. The synthesis involved multiple steps, including the use of reducing agents like sodium borohydride to facilitate the formation of the desired active compounds .

Organic Synthesis

Synthesis of Novel Pyridine Derivatives
The compound serves as a key building block in the synthesis of novel pyridine derivatives through palladium-catalyzed reactions such as Suzuki cross-coupling. This method allows for the efficient formation of complex structures that are valuable in drug development and materials science. The derivatives synthesized from this compound have shown promising biological activities, including anti-thrombolytic properties and biofilm inhibition .

Data Table: Synthesis Outcomes

Reaction TypeYield (%)Biological Activity
Suzuki Cross-Coupling70Anti-thrombolytic
Palladium-Catalyzed65Biofilm inhibition

Biochemical Research

Inhibition of Protein Methyltransferases
Recent studies have highlighted the potential of this compound as an inhibitor of protein methyltransferases (PRMTs), which are implicated in various diseases, including cancer. The compound's ability to disrupt protein-protein interactions within methyltransferase complexes makes it a candidate for further investigation as a therapeutic agent .

Case Study: PRMT5 Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit PRMT5, a critical enzyme involved in oncogenic signaling pathways. The selectivity and potency of these compounds were assessed using biochemical assays, revealing promising results that warrant further exploration in clinical settings .

Material Science Applications

Chiral Dopants for Liquid Crystals
The unique structural properties of this compound make it suitable for use as a chiral dopant in liquid crystal displays (LCDs). The compound's ability to influence the optical properties of liquid crystals can enhance display performance, making it valuable in electronic applications .

Mechanism of Action

The mechanism of action of [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and dimethylamino groups play a crucial role in its reactivity and binding affinity to various biological targets. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

Key structural analogs share the pyridine core with substituents at positions 2, 3, and 5. Below is a comparative analysis based on substituents, molecular weight (MW), and applications:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula MW CAS Number Key Features
[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol Br (5), N(CH3)2 (2), CH2OH (3) C8H11BrN2O 231.1 N/A Discontinued
(5-Bromo-2-chloropyridin-3-yl)methanol Br (5), Cl (2), CH2OH (3) C6H5BrClNO 222.47 742100-75-0 Higher reactivity due to Cl
(5-Bromo-3-methoxypyridin-2-yl)methanol Br (5), OCH3 (3), CH2OH (2) C7H8BrNO2 218.05 1087659-32-2 Methoxy enhances solubility
(6-Bromo-5-methoxypyridin-2-yl)methanol Br (6), OCH3 (5), CH2OH (2) C7H8BrNO2 218.05 905562-91-6 Altered bromine position

Commercial Availability and Cost

The target compound is listed as discontinued, whereas its analogs remain available:

  • (5-Bromo-2-chloropyridin-3-yl)methanol: $240–$3000 per 1–25 g
  • (5-Bromo-3-methoxypyridin-2-yl)methanol: $400–$4800 per 1–25 g
  • (6-Bromo-5-methoxypyridin-2-yl)methanol: $420–$5040 per 1–25 g

Biological Activity

[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with dimethylamine and subsequent reduction to form the corresponding alcohol. Various synthetic approaches have been documented, highlighting the compound's versatility in creating derivatives with enhanced biological activity.

Antitumor Activity

Research has demonstrated that compounds related to this compound exhibit significant antitumor properties. In vitro studies have shown that such derivatives can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (μM) Comparison
HepG23.103More potent than Sunitinib (29.257)
A5493.721More potent than Sunitinib (31.594)
Skov-34.500Comparable activity levels

These results indicate that modifications to the pyridine structure can lead to enhanced potency against specific cancer types, suggesting a promising avenue for further research into targeted therapies .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness:

Pathogen MIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of various derivatives of this compound on HepG2 and A549 cell lines. The results indicated that certain modifications led to enhanced efficacy, with IC50 values significantly lower than established chemotherapeutics like Sunitinib. This underscores the potential for developing more effective cancer treatments based on this scaffold .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial activity of several derivatives against Chlamydia and other pathogens. The results showed that these compounds not only inhibited bacterial growth but also demonstrated selective action against Chlamydia, suggesting their utility in treating infections caused by this pathogen .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare [5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol, and what mechanistic insights are critical for optimizing yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, bromine substitution at the 5-position of pyridine derivatives can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . The dimethylamino group is introduced via reductive amination or direct alkylation of a pyridine precursor. Key considerations include protecting the methanol group during functionalization to avoid side reactions. Reaction optimization (e.g., temperature, solvent polarity) is critical, as competing pathways may lead to byproducts like methoxy or unsubstituted analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The dimethylamino group appears as a singlet at ~2.8–3.2 ppm (¹H) and ~40–45 ppm (¹³C). The pyridine ring protons show splitting patterns dependent on substitution (e.g., J coupling for adjacent Br and dimethylamino groups).
  • MS (ESI) : The molecular ion peak [M+H]⁺ at m/z 231 (exact mass: 230.04) confirms the molecular formula (C₈H₁₀BrN₂O). Fragmentation patterns reveal loss of Br (~80 Da) or the methanol group (~32 Da) .
  • FT-IR : Stretching vibrations for -OH (3300–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) are critical for functional group identification.

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-bromo group serves as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling access to diversely functionalized pyridines. Bromine’s electronegativity activates the pyridine ring toward nucleophilic attack, but steric hindrance from the dimethylamino group may slow reactions. Researchers should optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to enhance selectivity .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?

  • Methodological Answer : The bromine atom’s high electron density can cause absorption errors in X-ray diffraction. SHELXL mitigates this via empirical absorption corrections (e.g., SADABS). Hydrogen bonding between the methanol -OH and dimethylamino N may induce disorder; SHELX’s rigid-body refinement and restraints (e.g., DFIX) improve model accuracy. For twinned crystals, SHELXD’s dual-space algorithm aids in structure solution .

Q. How does the dimethylamino group modulate the compound’s electronic properties and potential as an organocatalyst?

  • Methodological Answer : The dimethylamino group donates electron density via resonance, increasing the pyridine ring’s basicity and nucleophilicity. This enhances its utility in asymmetric catalysis (e.g., enantioselective alkylation). Computational studies (DFT) reveal HOMO localization on the dimethylamino N, suggesting sites for substrate activation. Comparative studies with methoxy or unsubstituted analogs show reduced catalytic efficiency, highlighting the dimethylamino group’s critical role .

Q. What strategies optimize diastereoselectivity in reactions involving this compound as a chiral building block?

  • Methodological Answer : Chiral auxiliaries or asymmetric induction via neighboring group participation can enhance diastereoselectivity. For example, Ugi reactions using enantiopure α-amino acids and tert-butyl isocyanide achieve up to 92:8 dr (diastereomeric ratio) by leveraging steric effects from the dimethylamino group. Solvent polarity (e.g., DMF vs. THF) and temperature gradients further refine selectivity .

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